molecular formula C13H9Cl2NO4S B2376787 4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid CAS No. 325724-62-7

4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid

Cat. No.: B2376787
CAS No.: 325724-62-7
M. Wt: 346.18
InChI Key: OHSURHKNUAUYHW-UHFFFAOYSA-N
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Description

The compound is a benzoic acid derivative with chloro and phenylsulfamoyl substituents. Benzoic acid derivatives are commonly used in organic synthesis and can exhibit various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as phenylboronic acids, are often synthesized using phenylmagnesium bromide and trimethyl borate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The presence of electronegative chlorine atoms and a sulfamoyl group could introduce polarity to the molecule .


Chemical Reactions Analysis

The compound may undergo reactions typical of benzoic acids and chloro-aromatic compounds. For instance, it might participate in Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds .

Scientific Research Applications

Synthesis and Biological Activity

4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid has been used in the synthesis of biological compounds. One study detailed the condensation of 4-(Chlorosulfonyl) benzoic acid with diethyl amine, leading to the creation of various biologically active compounds, particularly aminomethyl-2-(4'diethylsulphonamide phenyl)-1,3,4-oxadiazolin-5-thiones (Havaldar & Khatri, 2006).

Synthesis Techniques

Another research focused on synthesizing 4-(4-Phenylbutoxy) benzoic acid using 4-chloro-1-butanol, with this compound as a precursor. The study optimized reaction conditions to achieve a high yield and purity of the product (Zha You-gui, 2010).

Antimicrobial Properties

In the realm of antimicrobial research, some 4-(substituted phenylsulfonamido)benzoic acids, presumably including variants of this compound, have been synthesized and shown to possess significant antimicrobial activities. This was achieved by catalyzed condensation of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid under specific conditions (Dineshkumar & Thirunarayanan, 2019).

Applications in Eye Care

The compound has found application in eye care, specifically as a carbonic anhydrase inhibitor. A study synthesized derivatives of 4-chloro-3-sulfamoyl benzoic acid and tested them as inhibitors of carbonic anhydrase isozymes. These derivatives showed promise as topical antiglaucoma agents (Mincione et al., 2001).

Polymer Science

In polymer science, this compound derivatives have been incorporated into the creation of semiflexible random thermotropic copolymers. These copolymers exhibited specific thermal and liquid-crystalline behaviors, important in the development of advanced materials (Mitra & Pillai, 2008).

Fluorescence Emission in Polymer-Rare Earth Complexes

The synthesis of polymer-rare earth complexes using derivatives of this compound has been explored. These complexes exhibited strong fluorescence emission, indicative of potential applications in materials science and optical technologies (Gao, Fang, & Men, 2012).

Halogen Bond Research

This compound is also instrumental in studying halogen bonds. Research involving this compound has shed light on the behavior and properties of these bonds, crucial in the understanding of molecular interactions (Yusubov, Drygunova, & Zhdankin, 2004).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in a Suzuki-Miyaura coupling reaction, the compound could act as an electrophile .

Properties

IUPAC Name

4-chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSURHKNUAUYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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